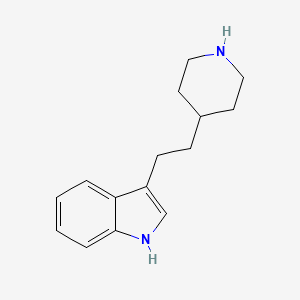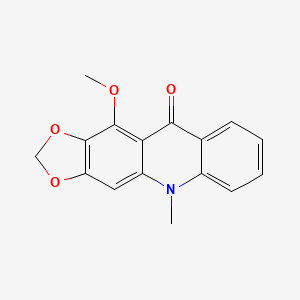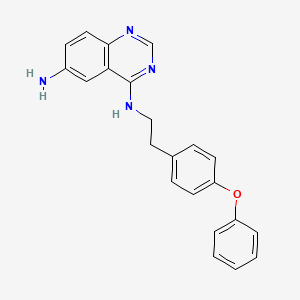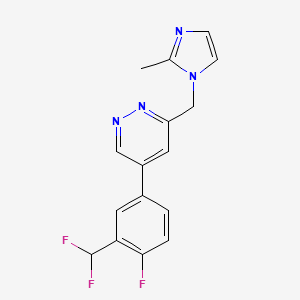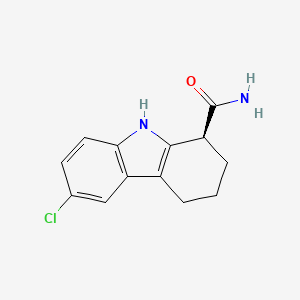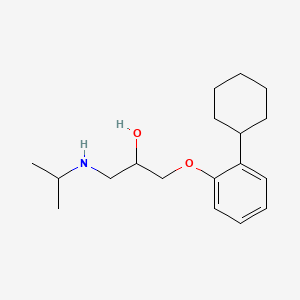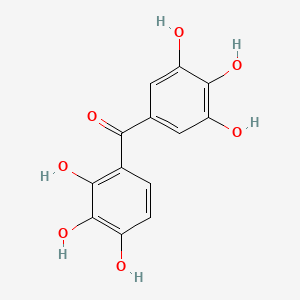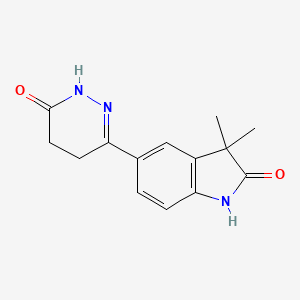
Indolidan
Übersicht
Beschreibung
Indolidan: this compound, also known by its chemical name , belongs to the class of cardiovascular drugs. It is classified as a PDE3 inhibitor . The compound is being developed by Eli Lilly & Co. and is currently in Phase 1 clinical trials .
Vorbereitungsmethoden
Synthetic Routes:: Although specific synthetic routes for Indolidan are not widely documented, it is typically synthesized through organic chemical reactions. Researchers employ various methods to create this compound, but detailed procedures remain proprietary.
Industrial Production:: Industrial-scale production methods for this compound involve optimization of synthetic pathways, purification, and formulation. These processes ensure consistent quality and yield for pharmaceutical use.
Analyse Chemischer Reaktionen
Indolidan unterliegt verschiedenen Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Lassen Sie uns gängige Reagenzien und Bedingungen untersuchen:
Oxidation: this compound kann mit milden Oxidationsmitteln oxidiert werden, um die entsprechenden Oxide zu bilden.
Reduktion: Reduktionsreaktionen ergeben reduzierte Formen von this compound, oft unter Verwendung von Reduktionsmitteln wie Hydriden.
Substitution: Die Substitution von funktionellen Gruppen am Indolring verändert seine Eigenschaften.
Hauptprodukte, die sich aus diesen Reaktionen ergeben, sind Derivate mit veränderten pharmakologischen Profilen.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Indolidan erstrecken sich über verschiedene wissenschaftliche Disziplinen:
Kardiologische Forschung: Die PDE3-Hemmung wirkt sich auf die Herzfunktion aus und ist daher relevant für Studien zur Herzinsuffizienz.
Neurowissenschaften: Forscher untersuchen die Auswirkungen auf neuronale Signalwege.
Arzneimittelentwicklung: Die einzigartigen Eigenschaften von this compound inspirieren neue Arzneimittelentwicklungen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Phosphodiesterase 3 (PDE3) hemmt. PDE3 reguliert cyclische Nukleotide (cAMP und cGMP) und beeinflusst so den Tonus der glatten Gefäßmuskulatur, die Thrombozytenaggregation und die Herzkontraktilität. Durch die Hemmung von PDE3 erhöht this compound den cAMP-Spiegel, was zu einer Vasodilatation und einer verbesserten Herzfunktion führt.
Wirkmechanismus
Indolidan exerts its effects by inhibiting phosphodiesterase 3 (PDE3) . PDE3 regulates cyclic nucleotides (cAMP and cGMP), affecting vascular smooth muscle tone, platelet aggregation, and cardiac contractility. By inhibiting PDE3, this compound enhances cAMP levels, leading to vasodilation and improved cardiac function.
Vergleich Mit ähnlichen Verbindungen
Indolidan zeichnet sich durch seine spezifische PDE3-Hemmung aus. Zu ähnlichen Verbindungen gehören andere PDE-Hemmer (z. B. Milrinon) und kardiovaskuläre Medikamente (z. B. Betablocker). Das einzigartige Profil von this compound hebt es hervor.
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQFJKUAIWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020739 | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100643-96-7 | |
| Record name | Indolidan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolidan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLIDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0751ZOW7OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
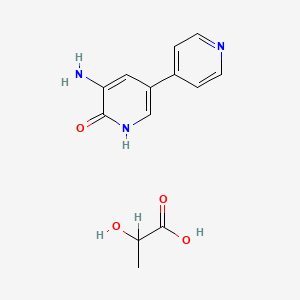
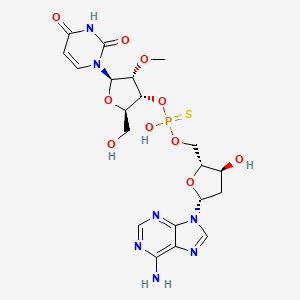
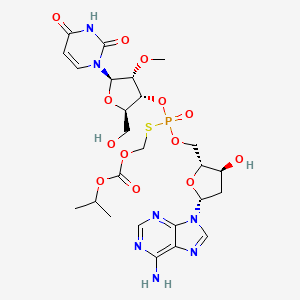
![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

